N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 249736-15-0
VCID: VC19103321
InChI: InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
SMILES:
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine

CAS No.: 249736-15-0

Cat. No.: VC19103321

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine - 249736-15-0

Specification

CAS No. 249736-15-0
Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
IUPAC Name (2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Standard InChI InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Standard InChI Key GDUBFXWWALXNPA-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine exhibits a complex molecular architecture characterized by three key modifications: (1) a Boc group attached to the α-amino nitrogen, (2) a methyl group on the same nitrogen, and (3) a fluorine atom at the 4-position of the phenyl side chain. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_{3})_{3}\text{OCO}) protects the amine during peptide coupling reactions, while the fluorine atom introduces electronegativity and steric effects that influence molecular interactions . The L-configuration at the α-carbon ensures compatibility with natural peptide sequences, preserving biological activity .

The compound’s three-dimensional structure, as depicted in PubChem’s 3D conformer model, highlights the spatial arrangement of the fluorophenyl moiety and the Boc-protected amine . The methyl group on the nitrogen introduces steric hindrance, potentially altering peptide backbone flexibility and hydrogen-bonding patterns. These structural attributes are critical for its role in synthesizing modified peptides with tailored physicochemical properties.

Physicochemical Properties

The compound’s physical properties are inferred from structurally related Boc-protected amino acids. For instance, N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) has a melting point of 85–87°C, a density of 1.1356 g/cm3^3, and solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . The addition of a fluorine atom and N-methyl group likely alters these properties:

  • Solubility: Enhanced lipophilicity due to the fluorine atom and methyl group may reduce aqueous solubility but improve permeability across biological membranes.

  • Optical activity: The specific rotation ([α]20D[\alpha]_{20}^{D}) of Boc-Phe-OH is +25° (c = 1% in ethanol) , suggesting that the fluorinated derivative would exhibit comparable chirality-dependent optical behavior.

PropertyValue (Estimated)Source Compound Reference
Molecular Weight297.32 g/mol
Melting Point80–85°C
SolubilityDCM, DMF, THF
Optical Activity[α]20D+22°[\alpha]_{20}^{D} +22°

Applications in Peptide Synthesis and Drug Development

N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce fluorinated and N-methylated residues into peptide chains . These modifications confer several advantages:

  • Metabolic Stability: Fluorine’s electronegativity strengthens carbon-fluorine bonds, resisting enzymatic degradation and prolonging peptide half-life in vivo.

  • Conformational Restriction: The N-methyl group reduces hydrogen-bonding capacity, favoring specific secondary structures (e.g., β-turns) and enhancing receptor binding selectivity .

  • Enhanced Bioavailability: Increased lipophilicity improves membrane permeability, a critical factor in central nervous system (CNS)-targeted therapeutics.

Recent studies highlight its role in synthesizing protease inhibitors and GPCR ligands, where fluorine’s inductive effects fine-tune electronic interactions with target proteins . For example, incorporating this residue into opioid peptide analogs has shown improved analgesic efficacy and reduced side effects in preclinical models.

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